molecular formula C13H18O6S B12071292 2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol

2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol

Cat. No.: B12071292
M. Wt: 302.35 g/mol
InChI Key: WJEZVJVQBADEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol is an organic compound characterized by its unique structure, which includes a hydroxymethyl group, a methoxyphenyl group, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and a suitable thiol compound.

    Formation of the Sulfanyl Group: The thiol group is introduced to the aromatic ring of 4-methoxyphenol through a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde under basic conditions.

    Oxane Ring Formation: The oxane ring is formed through a cyclization reaction, which may involve the use of acid or base catalysts to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Halogenated compounds, amines.

Scientific Research Applications

2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol involves its interaction with molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and cellular proteins.

    Pathways: Modulation of signaling pathways, such as oxidative stress response and inflammatory pathways.

The compound’s effects are mediated through its ability to interact with and modify the activity of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-6-(4-hydroxyphenyl)sulfanyloxane-3,4,5-triol
  • 2-(Hydroxymethyl)-6-(4-chlorophenyl)sulfanyloxane-3,4,5-triol
  • 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

Uniqueness

2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3

InChI Key

WJEZVJVQBADEGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.